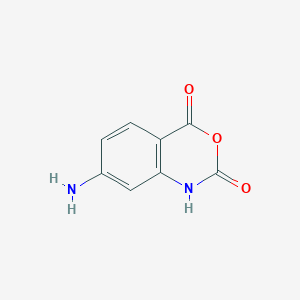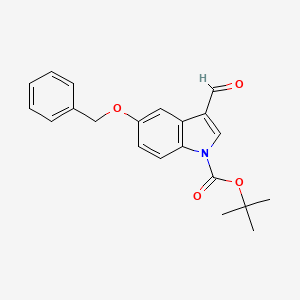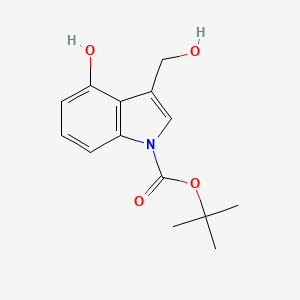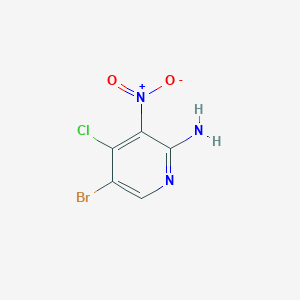
2-Amino-5-bromo-4-chloro-3-nitropyridine
Vue d'ensemble
Description
“2-Amino-5-bromo-4-chloro-3-nitropyridine” is a chemical compound that is used as an intermediate in various chemical reactions . It is a brominated aromatic amine reagent .
Synthesis Analysis
The synthesis of “this compound” involves several steps. It can act as an intermediate in the synthesis of 5-amino-azaoxindole derivatives . It can also be involved in the preparation of pharmaceutically active compounds that can be used in the treatment of proliferative disorders .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H4BrN3O2 . The molecular weight is 218.008 .
Chemical Reactions Analysis
“this compound” can act as an intermediate in various chemical reactions. It can be used in the synthesis of polycyclic azaarenes . It can also be used for labeling of model reducing-end oligosaccharides via reductive amination .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 205.5-214.5°C . It appears as yellow crystals or powder .
Applications De Recherche Scientifique
Recherche pharmaceutique
2-Amino-5-bromo-4-chloro-3-nitropyridine : est un intermédiaire précieux dans la recherche pharmaceutique. Il est utilisé dans la synthèse de divers composés pharmacologiquement actifs. Par exemple, il peut servir de précurseur dans le développement d’inhibiteurs de kinases, qui sont essentiels dans la thérapie anticancéreuse car ils peuvent réguler la croissance et la prolifération cellulaires .
Développement agrochimique
Dans l’industrie agrochimique, ce composé est utilisé pour créer de nouveaux pesticides et herbicides. Ses dérivés peuvent être conçus pour cibler des ravageurs ou des mauvaises herbes spécifiques, augmentant ainsi le rendement des cultures et contribuant à des pratiques agricoles durables .
Synthèse de colorants
Ce produit chimique sert d’intermédiaire dans la production de colorants et de pigments. En raison de ses sites réactifs, il peut facilement être modifié pour produire une large gamme de couleurs pour les textiles et les encres .
Synthèse organique
En tant que bloc de construction en synthèse organique, This compound est impliqué dans la construction de molécules organiques complexes. Il est particulièrement utile dans la construction de composés hétérocycliques, qui constituent une structure centrale dans de nombreuses molécules organiques .
Science des matériaux
En science des matériaux, les dérivés de ce composé sont explorés pour leurs propriétés semi-conductrices, qui peuvent être appliquées dans la création de composants pour les appareils électroniques. De plus, ses dérivés sont étudiés pour leur utilisation potentielle dans les cellules photovoltaïques et les diodes électroluminescentes organiques (OLED) .
Chimie analytique
Ce composé peut être utilisé comme étalon ou réactif en chimie analytique pour développer de nouvelles méthodes analytiques. Il est particulièrement utile en chromatographie et en spectrométrie pour identifier et quantifier d’autres substances .
Biochimie
En biochimie, This compound est utilisé pour étudier les interactions protéiques et les activités enzymatiques. Il peut agir comme un substrat ou un inhibiteur dans les réactions enzymatiques, contribuant à élucider les voies et les mécanismes biologiques .
Science de l’environnement
La recherche en science de l’environnement utilise ce composé pour comprendre sa dégradation et son impact environnemental. Elle aide à évaluer les risques écologiques associés à l’utilisation de produits chimiques apparentés et à développer des stratégies de biodégradation pour atténuer les dommages potentiels .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Amino-5-bromo-4-chloro-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, either inhibiting or enhancing their function. Additionally, this compound can bind to specific proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can modulate the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, affecting their stability and function. This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At high doses, this compound can be toxic, leading to adverse effects such as liver damage, neurotoxicity, and impaired immune function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cells, this compound can bind to transport proteins, facilitating its distribution to different cellular compartments. The localization and accumulation of this compound can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
5-bromo-4-chloro-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGCPXIDEMLKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670259 | |
| Record name | 5-Bromo-4-chloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942947-95-7 | |
| Record name | 5-Bromo-4-chloro-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942947-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
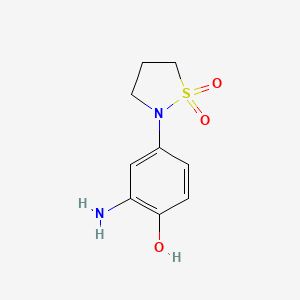
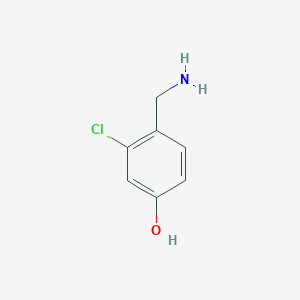


![5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1519320.png)


